(8-Fluoroquinolin-3-yl)methanol
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Overview
Description
(8-Fluoroquinolin-3-yl)methanol: is an organic compound with the molecular formula C₁₀H₈FNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 8th position and a hydroxymethyl group at the 3rd position of the quinoline ring structure gives this compound unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (8-Fluoroquinolin-3-yl)methanol typically begins with commercially available 8-fluoroquinoline.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (8-Fluoroquinolin-3-yl)methanol can undergo oxidation reactions to form (8-Fluoroquinolin-3-yl)methanal.
Reduction: The compound can be further reduced to form (8-Fluoroquinolin-3-yl)methane.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: (8-Fluoroquinolin-3-yl)methanal.
Reduction: (8-Fluoroquinolin-3-yl)methane.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (8-Fluoroquinolin-3-yl)methanol is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology:
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives, particularly their interactions with enzymes and receptors.
Medicine:
Pharmaceutical Research: this compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (8-Fluoroquinolin-3-yl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules, while the hydroxymethyl group can participate in various chemical reactions, modulating the compound’s activity.
Comparison with Similar Compounds
(8-Chloroquinolin-3-yl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(8-Bromoquinolin-3-yl)methanol: Similar structure but with a bromine atom instead of fluorine.
(8-Iodoquinolin-3-yl)methanol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom at the 8th position makes (8-Fluoroquinolin-3-yl)methanol more electronegative and capable of forming stronger hydrogen bonds compared to its chloro, bromo, and iodo counterparts.
Reactivity: The fluorine atom also influences the compound’s reactivity, making it more suitable for specific chemical reactions and applications.
Properties
IUPAC Name |
(8-fluoroquinolin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-9-3-1-2-8-4-7(6-13)5-12-10(8)9/h1-5,13H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYZPULDRNBNFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1307240-33-0 |
Source
|
Record name | (8-fluoroquinolin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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